10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
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Overview
Description
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound with the molecular formula C20H13FO2. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The addition of a fluorine atom and dihydrodiol groups to the benzo(a)pyrene structure modifies its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dihydrodiol groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can have different biological and chemical properties.
Scientific Research Applications
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is conducted to understand its potential carcinogenic effects and its role in cancer development.
Industry: It is used in the development of new materials and as a precursor for synthesizing other complex molecules
Mechanism of Action
The mechanism of action of 10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The fluorine atom enhances its reactivity, making it more likely to interact with nucleophilic sites on DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A similar compound with the fluorine atom at a different position.
Benzo(a)pyrene-2,3-diol: Lacks the fluorine atom but has similar dihydrodiol groups.
Uniqueness
10-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of both a fluorine atom and dihydrodiol groups. This combination enhances its reactivity and potential biological effects compared to its analogs .
Properties
CAS No. |
83768-99-4 |
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Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
10-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-3-1-2-10-8-11-5-7-14-19-12(9-16(22)20(14)23)4-6-13(17(10)15)18(11)19/h1-9,16,20,22-23H |
InChI Key |
CEHOMRBLBKHYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C(=C2C(=C1)F)C=CC5=CC(C(C(=C54)C=C3)O)O |
Origin of Product |
United States |
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